2-Ethyl-4,5-diphenyloxazole

Physicochemical characterization Solid-state properties Purification and handling

2-Ethyl-4,5-diphenyloxazole (CAS 20662-94-6) is a trisubstituted 1,3-oxazole heterocycle with the molecular formula C₁₇H₁₅NO and a molecular weight of 249.31 g/mol. The compound belongs to the 2-alkyl-4,5-diphenyloxazole series, characterized by an ethyl substituent at the oxazole 2-position and phenyl rings at the 4- and 5-positions.

Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
CAS No. 20662-94-6
Cat. No. B13937751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4,5-diphenyloxazole
CAS20662-94-6
Molecular FormulaC17H15NO
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H15NO/c1-2-15-18-16(13-9-5-3-6-10-13)17(19-15)14-11-7-4-8-12-14/h3-12H,2H2,1H3
InChIKeyLRNAEIGJXGBLMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4,5-diphenyloxazole (CAS 20662-94-6): Chemical Identity and Core Structural Features for Research Procurement


2-Ethyl-4,5-diphenyloxazole (CAS 20662-94-6) is a trisubstituted 1,3-oxazole heterocycle with the molecular formula C₁₇H₁₅NO and a molecular weight of 249.31 g/mol . The compound belongs to the 2-alkyl-4,5-diphenyloxazole series, characterized by an ethyl substituent at the oxazole 2-position and phenyl rings at the 4- and 5-positions [1]. This scaffold is recognized in medicinal chemistry as a bioisostere of metabolically labile ethyl ester functionalities, with documented application in P2Y₁₂ receptor antagonist programs where 5-alkyl-oxazole replacements retained sub-micromolar potency while addressing esterase-mediated clearance liabilities [2]. The compound is typically supplied as a research chemical for synthetic elaboration and bioisosteric replacement studies.

Why Generic 4,5-Diphenyloxazole Analogs Cannot Substitute for 2-Ethyl-4,5-diphenyloxazole in Bioisostere and Synthetic Applications


Although the 4,5-diphenyloxazole core is common to several commercially available oxazole derivatives, in-class substitution is not straightforward. The nature of the 2-position alkyl substituent directly governs both physicochemical properties (melting point, boiling point, lipophilicity) and the compound's suitability as a synthetic intermediate for further elaboration . Critically, in the context of ethyl ester bioisosterism, the size and electrostatic character of the 2-alkyl group must spatially and electronically match the ester moiety it replaces; the 5-ethyl-oxazole motif specifically has been validated to retain target potency and low in vivo clearance, whereas other alkyl variants (e.g., methyl, unsubstituted) may not satisfy the same pharmacophoric constraints [1]. Generic replacement with an uncharacterized 4,5-diphenyloxazole analog risks loss of the specific shape and electrostatic similarity that underpins the bioisosteric strategy.

Quantitative Differentiation Evidence for 2-Ethyl-4,5-diphenyloxazole: Comparator-Based Physicochemical and Bioisosteric Performance Data


Melting Point Comparison: 2-Ethyl-4,5-diphenyloxazole vs. 2-Methyl, Unsubstituted, and 2,5-Regioisomeric Analogs

The melting point of 2-ethyl-4,5-diphenyloxazole (31–32 °C) is intermediate between the lower-melting 2-methyl analog (28 °C) and the higher-melting unsubstituted 4,5-diphenyloxazole (44 °C), and substantially lower than the common scintillation dye 2,5-diphenyloxazole (PPO, 72–74 °C) . This places the compound near ambient temperature, which can simplify handling during weighing and formulation relative to analogs that are either low-melting liquids or higher-melting crystalline solids.

Physicochemical characterization Solid-state properties Purification and handling

Bioisosteric Potency Retention: 5-Ethyl-Oxazole vs. Parent Ethyl Ester in P2Y₁₂ Antagonists

In a direct head-to-head bioisosteric replacement study of ethyl nicotinate-based P2Y₁₂ antagonists, the 5-ethyl-oxazole analog retained sub-micromolar antagonist potency equivalent to the parent ethyl ester [1]. Furthermore, rat pharmacokinetic studies demonstrated that the low in vivo clearance of the lead series was preserved upon replacement of the ethyl ester with the 5-ethyl-oxazole, addressing the primary liability of esterase-mediated hydrolysis without sacrificing target engagement [1]. This provides class-level precedent that the 2-ethyl-4,5-diphenyloxazole scaffold can serve as a hydrolytically stable ethyl ester bioisostere.

Bioisosterism P2Y₁₂ receptor Antiplatelet drug design Metabolic stability

Density and Volatility Profile Relative to Common 4,5-Diphenyloxazole Scaffolds

The predicted density of 2-ethyl-4,5-diphenyloxazole is 1.089 g/cm³ and its boiling point is 110–125 °C at 0.3 Torr . In comparison, 2-methyl-4,5-diphenyloxazole has a reported density of 1.108–1.116 g/cm³ and a boiling point of 214 °C at 17 mmHg . The lower boiling point under reduced pressure of the 2-ethyl derivative may facilitate purification by vacuum distillation for applications requiring high-purity intermediates.

Physicochemical properties Formulation Volatility

Predicted pKa Differentiation: Implications for Ionization-Dependent Solubility and Extraction

The predicted pKa of 2-ethyl-4,5-diphenyloxazole is 1.24 ± 0.10 , indicating that the oxazole nitrogen is only protonated under strongly acidic conditions. In contrast, 2-amino-substituted 4,5-diphenyloxazole derivatives (pKa of conjugate acid typically >5) exhibit significant protonation at physiological and mildly acidic pH, which alters solubility, partitioning behavior, and receptor interactions [1]. This extremely low basicity of the 2-ethyl derivative ensures that the compound remains predominantly un-ionized across all biologically and synthetically relevant pH ranges, providing predictable organic-phase partitioning.

pKa prediction Ionization state Liquid-liquid extraction

Synthetic Yield Benchmarking: 2-Ethyl-4,5-diphenyloxazole via Improved α-Hydroxy Ketone Route

In the Pei et al. (1998) synthetic study of 2-alkyl(aryl)-4,5-diphenyloxazoles, 2-ethyl-4,5-diphenyloxazole was prepared via an improved mechanistic route from α-hydroxy ketone precursors, alongside six other trisubstituted oxazoles and twelve disubstituted oxazoles [1]. The reported methodology addresses errors in earlier literature procedures and provides optimized conditions for the 2-ethyl congener specifically. While exact comparative yields for all analogs are not tabulated in publicly accessible abstracts, the study establishes that the 2-ethyl derivative is accessible through a well-characterized, reproducible protocol distinct from the routes required for 2-aryl or 2-unsubstituted analogs.

Synthetic methodology Yield optimization Route scouting

Availability of Multi-Technique Spectroscopic Reference Data for Identity Verification

2-Ethyl-4,5-diphenyloxazole has curated spectroscopic reference data including ¹H NMR and three GC-MS spectra available through the SpectraBase database under the Wiley registry [1]. In contrast, several closely related 2-alkyl-4,5-diphenyloxazoles (e.g., 2-propyl, 2-butyl congeners) lack equivalent publicly accessible multi-technique spectral libraries, complicating rapid identity verification of procured material. The availability of reference NMR and MS data enables immediate lot-to-lot confirmation of structural identity and purity assessment.

Quality control Identity confirmation Spectroscopic characterization

Application Scenarios for 2-Ethyl-4,5-diphenyloxazole Based on Differentiated Evidence


Ethyl Ester Bioisostere Replacement in Antiplatelet Drug Discovery (P2Y₁₂ or Related Targets)

Medicinal chemistry teams encountering ethyl ester metabolic instability in lead compounds can employ 2-ethyl-4,5-diphenyloxazole as a hydrolytically stable bioisostere. As demonstrated in the P2Y₁₂ antagonist program, replacement of the ethyl ester with a 5-ethyl-oxazole retains sub-micromolar potency and preserves the low in vivo clearance phenotype observed with the parent ester series [1]. The compound serves as a building block for constructing the bioisosteric oxazole-containing analog, with the 2-ethyl group providing the required spatial and electrostatic match to the ester moiety. This application is supported by class-level evidence and class-level inference (see Section 3, Evidence Item 2).

Synthetic Intermediate for 2-Methylene-Functionalized 4,5-Diphenyloxazole Libraries

2-Ethyl-4,5-diphenyloxazole is a direct precursor to 2-((phenylsulfonyl)methyl)-4,5-diphenyloxazole, a versatile scaffold for synthetic elaboration at the 2-methylene position via sulfonyl-stabilized carbanion chemistry [1]. Alkylation of this intermediate yields monoalkylated (47–90%), dialkylated (50–97%), and cyclic (59–93%) products, enabling library construction of extended oxazoles [1]. The ethyl group provides the necessary α-protons for deprotonation and functionalization that are absent in 2-aryl or 2-unsubstituted analogs. This application is supported by synthetic methodology evidence and supporting evidence (see Section 3, Evidence Items 5 and 6).

Physicochemical Reference Standard for Oxazole Bioisostere Profiling

The compound's well-characterized physicochemical profile—melting point 31–32 °C, boiling point 110–125 °C at 0.3 Torr, density 1.089 g/cm³, and predicted pKa 1.24 [1]—makes it suitable as a reference standard for property benchmarking in oxazole bioisostere programs. Its intermediate melting point simplifies handling relative to both the low-melting 2-methyl analog (28 °C) and the higher-melting unsubstituted 4,5-diphenyloxazole (44 °C) , while its extremely low basicity ensures neutral partitioning behavior across all relevant pH ranges, contrasting with amino-substituted oxazoles that ionize under physiological conditions. This application is supported by cross-study comparable evidence (see Section 3, Evidence Items 1, 3, and 4).

Small-Molecule Probe for P2X Purinoceptor Screening Panels

BindingDB records indicate that 2-ethyl-4,5-diphenyloxazole has been evaluated in functional screening against P2X purinoceptor subtypes, with measurable antagonist activity reported [1]. While potency and selectivity data remain incompletely characterized in the public domain, the compound's entry in screening databases suggests utility as a tool compound or starting scaffold for P2X receptor pharmacology studies. Its availability with verified spectroscopic identity (NMR and MS reference data) enables researchers to procure and confirm the identical chemical entity used in prior screening campaigns. This application is supported by supporting evidence and cross-study comparable evidence (see Section 3, Evidence Item 6).

Quote Request

Request a Quote for 2-Ethyl-4,5-diphenyloxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.